5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine
Description
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine (CAS: 127812-08-2) is a synthetic porphyrin derivative characterized by four 4-carboxymethyloxyphenyl substituents attached to the porphine core. Its molecular formula is C₅₂H₃₈N₄O₁₂, and it is alternatively named Tetrakiscarboxymethyloxyphenylporphine . The carboxymethyloxy groups (–OCH₂COOH) introduce both ester and carboxylic acid functionalities, which influence solubility, stability, and reactivity. These groups enhance polar interactions while retaining some hydrolytic stability compared to direct carboxylic acid substituents.
The compound is structurally tailored for applications requiring balanced hydrophilicity and organic solvent compatibility.
Properties
IUPAC Name |
2-[4-[10,15,20-tris[4-(carboxymethoxy)phenyl]-21,24-dihydroporphyrin-5-yl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38N4O12/c57-45(58)25-65-33-9-1-29(2-10-33)49-37-17-19-39(53-37)50(30-3-11-34(12-4-30)66-26-46(59)60)41-21-23-43(55-41)52(32-7-15-36(16-8-32)68-28-48(63)64)44-24-22-42(56-44)51(40-20-18-38(49)54-40)31-5-13-35(14-6-31)67-27-47(61)62/h1-24,53-54H,25-28H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLQXJKMYSCSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC(=O)O)C8=CC=C(C=C8)OCC(=O)O)C9=CC=C(C=C9)OCC(=O)O)N3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648674 | |
| Record name | 2,2',2'',2'''-{Porphyrin-5,10,15,20-tetrayltetrakis[(4,1-phenylene)oxy]}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
910.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127812-08-2 | |
| Record name | 2,2',2'',2'''-{Porphyrin-5,10,15,20-tetrayltetrakis[(4,1-phenylene)oxy]}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific steps include:
Condensation Reaction: Pyrrole and 4-carboxymethyloxybenzaldehyde are reacted in the presence of an acid catalyst.
Oxidation: The intermediate product is oxidized using an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin ring.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pyrrole and 4-carboxymethyloxybenzaldehyde are reacted in industrial reactors.
Continuous Oxidation: The intermediate is continuously oxidized in a controlled environment to ensure complete conversion.
Automated Purification: Advanced chromatographic systems are used to purify the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form metalloporphyrins by incorporating metal ions.
Substitution: The carboxymethyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: DDQ, oxygen, or other oxidizing agents.
Reduction: Metal salts such as zinc acetate or iron chloride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Metalloporphyrins: Formed by incorporating metal ions.
Substituted Porphyrins: Formed by replacing carboxymethyloxy groups with other functional groups.
Scientific Research Applications
Photodynamic Therapy (PDT)
Overview : TCPP is widely used in photodynamic therapy for cancer treatment. It generates reactive oxygen species (ROS) when activated by light, which can effectively kill tumor cells while sparing surrounding healthy tissue.
Case Studies :
- A study demonstrated that TCPP could induce apoptosis in cancer cells when combined with specific wavelengths of light, leading to significant tumor reduction in animal models .
- Another research highlighted the compound's role in enhancing the efficacy of PDT by improving the localization of the drug within tumor tissues, thus increasing the therapeutic index .
Solar Energy Conversion
Overview : The unique structure of TCPP allows for efficient light absorption, making it a promising candidate for solar energy applications, particularly in solar cells and photocatalytic systems.
Research Findings :
- Recent advancements have shown that TCPP can be incorporated into dye-sensitized solar cells (DSSCs), significantly enhancing their efficiency due to its strong light-harvesting capabilities .
- Studies have also explored its use in photocatalytic water splitting, where TCPP acts as a photosensitizer to generate hydrogen fuel from water under sunlight .
Biomarker Development
Overview : TCPP's ability to selectively bind to specific biomolecules positions it as a valuable tool in the development of sensitive diagnostic tools for disease detection.
Applications :
- Research has indicated that TCPP can be functionalized to create biosensors that detect biomarkers associated with various diseases, including cancer and infectious diseases. These sensors exhibit high sensitivity and specificity .
- One notable study developed a TCPP-based sensor capable of detecting glucose levels in diabetic patients with high accuracy, demonstrating its potential in clinical diagnostics .
Environmental Remediation
Overview : TCPP has been employed in environmental science for its photocatalytic properties, enabling the degradation of pollutants in contaminated water and soil.
Case Studies :
- A significant study illustrated TCPP's effectiveness in degrading organic pollutants such as dyes and heavy metals under UV light irradiation. The results showed complete degradation within hours, highlighting its potential for environmental cleanup .
- Another research focused on using TCPP-coated materials for the detection and removal of TNT (trinitrotoluene) from contaminated sites, showcasing its dual functionality as both a sensor and a remediation agent .
Summary Table of Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Photodynamic Therapy | Treatment of cancer through ROS generation upon light activation | Induces apoptosis in cancer cells; enhances therapeutic index |
| Solar Energy Conversion | Utilization in solar cells and photocatalytic systems | Improves DSSC efficiency; effective in water splitting |
| Biomarker Development | Creation of sensitive diagnostic tools for disease detection | High sensitivity biosensors for glucose and cancer markers |
| Environmental Remediation | Degradation of pollutants through photocatalysis | Complete degradation of dyes; effective TNT detection |
Mechanism of Action
The compound exerts its effects through its ability to form stable complexes with metal ions. These metalloporphyrin complexes can mimic the activity of natural enzymes, facilitating various biochemical reactions. The molecular targets include specific enzymes and receptors, and the pathways involved often relate to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties and applications of 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine are best understood in comparison to structurally related porphyrins. Below is a systematic analysis:
Substituent-Driven Solubility and Reactivity
Key Observations:
- Solubility: The carboxymethyloxy groups in the target compound provide intermediate polarity, bridging the gap between highly hydrophilic TPPS/TCPP and hydrophobic derivatives like TAPP or p-tolylporphyrins .
- Stability: The ester linkage in the target compound offers hydrolytic stability under neutral conditions but may hydrolyze to carboxylic acids in basic environments, enabling pH-responsive behavior .
Electronic and Coordination Properties
- TCPP (Carboxyphenyl): The carboxylic acid groups (–COOH) deprotonate at physiological pH, forming anionic species that enhance metal chelation (e.g., Cu²⁺, Cd²⁺) for analytical chemistry applications .
- TPyP (Pyridyl): The basic pyridyl nitrogen atoms facilitate coordination with transition metals (e.g., Zn²⁺), leading to metalloporphyrins with distinct absorption/emission spectra (e.g., emission bands at ~600 nm) .
- Target Compound: The carboxymethyloxy groups may act as weak ligands for metals, but their primary role lies in modulating solubility and surface interactions for sensor or drug delivery systems .
Research Findings and Industrial Relevance
- Synthetic Scalability: Industrial production of similar porphyrins (e.g., TPPD) employs automated reactors and continuous flow systems to optimize yield and purity . The target compound’s synthesis would likely follow analogous scalable protocols.
- Environmental Sensing: TCPP-functionalized nanomaterials demonstrate ppm-level sensitivity to heavy metals and explosives, suggesting the target compound could be adapted for similar uses with tailored solubility .
- Therapeutic Potential: Manganese complexes of carboxyphenylporphyrins (e.g., MnTBAP) show efficacy in treating genetic disorders like Cockayne syndrome, highlighting the biomedical promise of carboxylate-rich porphyrins .
Biological Activity
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine (TCMP) is a synthetic porphyrin derivative known for its unique chemical structure and potential applications in various fields, including biomedicine and materials science. Its biological activity has garnered significant research interest due to its photodynamic properties and ability to interact with biological systems.
- Molecular Formula : C₅₂H₃₈N₄O₁₂
- Molecular Weight : 910.89 g/mol
- CAS Number : 127812-08-2
- Appearance : Deep green crystalline powder
TCMP exhibits biological activity primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This photodynamic action is crucial in therapeutic applications such as photodynamic therapy (PDT) for cancer treatment. The carboxymethyloxy groups enhance its solubility and interaction with cellular components.
Anticancer Properties
Several studies have demonstrated the efficacy of TCMP in inducing apoptosis in cancer cells. The mechanism involves the generation of singlet oxygen that damages cellular components leading to cell death.
- Case Study 1 : A study reported that TCMP effectively induced apoptosis in human breast cancer cells (MCF-7) when exposed to light at specific wavelengths. The results indicated a significant reduction in cell viability (up to 70%) compared to untreated controls .
Antimicrobial Activity
TCMP has shown promising antimicrobial properties against a range of pathogens.
- Case Study 2 : In vitro tests revealed that TCMP exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli when activated by visible light, suggesting its potential as an antimicrobial agent in clinical settings .
Photocatalytic Activity
The compound also demonstrates photocatalytic properties, making it valuable for environmental applications.
- Research Finding : TCMP was tested as a photocatalyst for the degradation of organic pollutants under visible light irradiation. The study found that TCMP significantly enhanced the degradation rates of methylene blue and other dyes in aqueous solutions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₅₂H₃₈N₄O₁₂ |
| Molecular Weight | 910.89 g/mol |
| CAS Number | 127812-08-2 |
| Anticancer Efficacy (MCF-7) | 70% reduction in viability |
| Antimicrobial Activity | Effective against S. aureus & E. coli |
| Photocatalytic Degradation Rate | Significant enhancement observed |
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)-21H,23H-porphine with high purity?
- Methodology : The Adler-Longo method, commonly used for symmetric porphyrins, can be adapted by reacting pyrrole with 4-carboxymethyloxybenzaldehyde in a propionic acid/nitrobenzene mixture. Purification via column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization in DMF/water improves yield (>95% purity). Monitor reaction progress via UV-Vis spectroscopy (Soret band ~420 nm) and confirm purity via HPLC .
- Key Considerations : Substituent steric effects may reduce yield; optimizing aldehyde-to-pyrrole ratios (1:1.2) and reflux duration (24–48 hrs) is critical.
Q. How can the solubility and stability of this porphyrin be characterized in different solvents?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–12) using UV-Vis absorbance (Soret band intensity). Stability studies should include thermal gravimetric analysis (TGA) and cyclic voltammetry to assess redox behavior.
- Data Insights : Carboxymethyloxy groups enhance aqueous solubility compared to non-polar analogs (e.g., tetraphenylporphyrin), but aggregation in acidic media may occur due to protonation of carboxyl groups .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology : Use -NMR (DMSO-d6) to identify pyrrolic protons (δ −2 to −3 ppm) and aromatic substituents. Mass spectrometry (ESI-MS) confirms molecular weight (CHNO, calculated m/z 934.24). FT-IR verifies carboxylate stretches (~1700 cm) .
Advanced Research Questions
Q. How does the carboxymethyloxy substituent influence metal coordination compared to other porphyrin derivatives?
- Methodology : Compare metalation kinetics (e.g., Zn, Cu) using UV-Vis titration. The carboxymethyloxy group’s electron-withdrawing nature may reduce metal-binding affinity relative to amino or hydroxyl substituents. X-ray crystallography or EXAFS can resolve coordination geometry .
- Contradictions : While TCPP (tetracarboxyphenylporphyrin) shows strong Cu binding for HPLC analysis, carboxymethyloxy’s steric bulk may limit access to the porphyrin core .
Q. What strategies improve photodynamic therapy (PDT) efficacy using this porphyrin?
- Methodology : Encapsulate the porphyrin in nanocarriers (e.g., liposomes) to enhance tumor targeting. Measure singlet oxygen quantum yield () using 1,3-diphenylisobenzofuran (DPBF) as a trap. Compare with commercial photosensitizers like porfimer sodium.
- Challenges : Aggregation in physiological media reduces . Functionalizing with targeting ligands (e.g., folate) improves cellular uptake .
Q. How can this porphyrin be integrated into covalent organic frameworks (COFs) for catalytic applications?
- Methodology : Use solvothermal synthesis to link the porphyrin’s carboxyl groups with COF building blocks (e.g., triamine linkers). Characterize porosity via BET analysis and test catalytic performance in Suzuki-Miyaura coupling.
- Data Limitations : Unlike amino-substituted porphyrins (e.g., H2TAPP), carboxyl groups may require activation (EDC/NHS) for covalent bonding, complicating framework stability .
Q. What analytical challenges arise when detecting heavy metals with this porphyrin in complex matrices?
- Methodology : Employ competitive ligand assays (e.g., with EDTA) to assess selectivity for Cd/Pb. Use ICP-MS cross-validation to resolve false positives from matrix interference.
- Contradictions : While TCPP detects Cu at ppb levels via HPLC, carboxymethyloxy’s lower polarity may reduce sensitivity in aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
